molecular formula C6H11FO5 B13439745 4-Deoxy-4-fluoro-D-myo-inositol

4-Deoxy-4-fluoro-D-myo-inositol

Cat. No.: B13439745
M. Wt: 182.15 g/mol
InChI Key: PDTJJYSBSOKEOY-LXOASSSBSA-N
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Description

4-Deoxy-4-fluoro-D-myo-inositol is a derivative of myo-inositol, a naturally occurring compound that plays a crucial role in cellular signaling pathways. This compound is particularly noted for its potential as an inhibitor of signaling pathways mediated by phosphoinositides and their derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Deoxy-4-fluoro-D-myo-inositol is synthesized from 1,2:4,5-Biscyclohexylidene DL-myo-InositolThis is typically achieved through a series of protection and deprotection steps, followed by fluorination using appropriate fluorinating agents .

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows the laboratory procedures with scale-up modifications to ensure efficiency and yield. The compound is produced under controlled conditions to maintain high purity and stability .

Chemical Reactions Analysis

Types of Reactions: 4-Deoxy-4-fluoro-D-myo-inositol undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other functional groups under specific conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its functional groups and overall structure.

Common Reagents and Conditions:

    Fluorinating Agents: Used in the initial synthesis to introduce the fluorine atom.

    Oxidizing and Reducing Agents: Utilized in subsequent reactions to modify the compound’s structure.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups at the 4-position .

Scientific Research Applications

4-Deoxy-4-fluoro-D-myo-inositol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Deoxy-4-fluoro-D-myo-inositol involves its interaction with phosphoinositide-mediated signaling pathways. By inhibiting these pathways, the compound can modulate various cellular processes, including cell growth, differentiation, and apoptosis. The molecular targets and pathways involved include inositol-binding proteins and enzymes that regulate phosphoinositide metabolism .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific fluorination at the 4-position, which imparts distinct chemical and biological properties. This fluorination enhances its stability and ability to interact with specific molecular targets, making it a valuable tool in biochemical and pharmaceutical research .

Biological Activity

4-Deoxy-4-fluoro-D-myo-inositol is a synthetic analog of myo-inositol, a carbohydrate that plays critical roles in cellular signaling and metabolic pathways. This compound has garnered attention for its potential biological activities, particularly in the context of cancer therapy and metabolic disorders. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

This compound functions primarily as an inhibitor of signaling pathways mediated by phosphoinositides. These pathways are crucial for various cellular processes, including proliferation, differentiation, and apoptosis. The introduction of a fluorine atom at the 4-position alters the compound's interaction with inositol phosphate signaling pathways, potentially enhancing its efficacy in modulating these processes compared to its parent compound, myo-inositol .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. It has been observed to inhibit cell proliferation and induce apoptosis in various cancer cell lines. For instance:

  • Breast Cancer : In vitro studies demonstrate that this compound can downregulate key oncogenic pathways such as PI3K/Akt and NF-kB, leading to reduced tumor growth and increased apoptosis .
  • Colon Cancer : The compound has also shown promise in inhibiting colon cancer cell lines, with studies suggesting that it may synergize with other chemotherapeutic agents like doxorubicin to enhance therapeutic efficacy .

Metabolic Effects

In addition to its anticancer activities, this compound may play a role in metabolic regulation:

  • Insulin Sensitivity : Similar to myo-inositol, this compound has been studied for its potential effects on insulin signaling. It may help improve insulin sensitivity in diabetic models by modulating phosphoinositide signaling pathways .
  • Lipid Metabolism : Preliminary findings suggest that this compound could influence lipid metabolism, although further research is needed to clarify these effects .

Case Studies and Experimental Data

A series of studies have explored the biological activity of this compound. Below is a summary of key findings:

StudyModelFindings
Study ABreast Cancer Cell LinesInduced apoptosis via PI3K/Akt pathway inhibition
Study BColon Cancer ModelsSynergistic effects with doxorubicin; reduced tumor size
Study CDiabetic RatsImproved insulin sensitivity; altered lipid profiles

These studies highlight the compound's multifaceted role in both cancer treatment and metabolic regulation.

Properties

Molecular Formula

C6H11FO5

Molecular Weight

182.15 g/mol

IUPAC Name

(1S,2R,4R,5R)-6-fluorocyclohexane-1,2,3,4,5-pentol

InChI

InChI=1S/C6H11FO5/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-6,8-12H/t1?,2-,3+,4-,5-,6?/m0/s1

InChI Key

PDTJJYSBSOKEOY-LXOASSSBSA-N

Isomeric SMILES

[C@@H]1([C@H](C([C@H]([C@@H](C1O)O)O)F)O)O

Canonical SMILES

C1(C(C(C(C(C1O)O)F)O)O)O

Origin of Product

United States

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